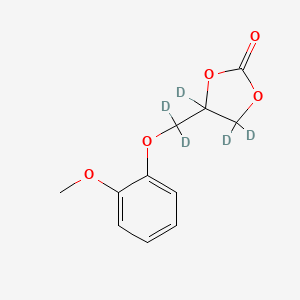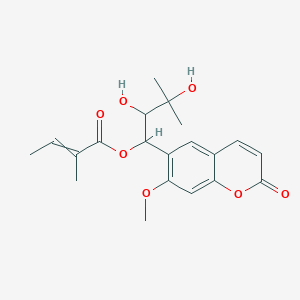
Fabp-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fabp-IN-1 is a selective inhibitor of fatty acid-binding protein 1 (FABP1). Fatty acid-binding proteins are a family of intracellular lipid-binding proteins that play a crucial role in the metabolism and transport of fatty acids and other hydrophobic ligands. These proteins are involved in various cellular processes, including lipid transport, homeostasis, and metabolism .
Méthodes De Préparation
The synthesis of Fabp-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Fabp-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
Fabp-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the binding interactions and inhibition mechanisms of fatty acid-binding proteins. In biology, this compound is utilized to investigate the role of FABP1 in lipid metabolism and transport. In medicine, it has potential therapeutic applications in the treatment of metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity. Additionally, this compound is used in industrial research to develop new diagnostic tools and therapeutic agents targeting fatty acid-binding proteins .
Mécanisme D'action
Fabp-IN-1 exerts its effects by selectively binding to and inhibiting the activity of FABP1. This inhibition disrupts the normal function of FABP1 in lipid transport and metabolism, leading to alterations in cellular lipid homeostasis. The molecular targets of this compound include the binding sites on FABP1, where it competes with endogenous fatty acids for binding. The pathways involved in the mechanism of action include the regulation of lipid signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Fabp-IN-1 is unique among fatty acid-binding protein inhibitors due to its high selectivity for FABP1. Similar compounds include inhibitors of other fatty acid-binding proteins, such as FABP4-IN-4, which targets FABP4. While both compounds inhibit fatty acid-binding proteins, this compound is specifically designed to target FABP1, making it a valuable tool for studying the specific functions and therapeutic potential of FABP1 inhibition .
Propriétés
Formule moléculaire |
C30H26O6 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
(2S,4S)-2,4-bis(2-methoxyphenyl)-3-naphthalen-1-yloxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C30H26O6/c1-34-22-15-7-5-13-20(22)25-27(29(31)32)26(21-14-6-8-16-23(21)35-2)28(25)30(33)36-24-17-9-11-18-10-3-4-12-19(18)24/h3-17,25-28H,1-2H3,(H,31,32)/t25-,26-,27?,28?/m0/s1 |
Clé InChI |
IAFLZFHYXQXZKM-DZKOAGKBSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O |
SMILES canonique |
COC1=CC=CC=C1C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


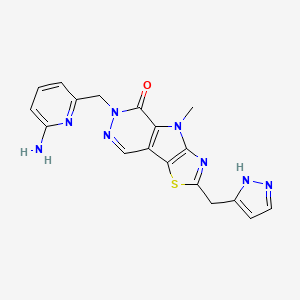
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
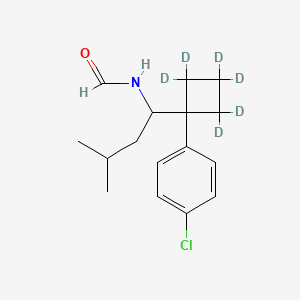
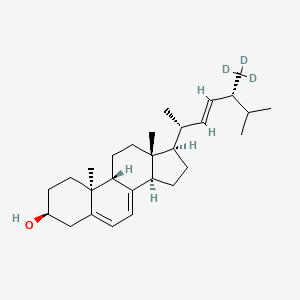
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)



